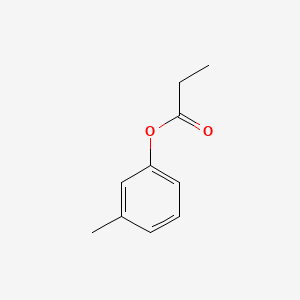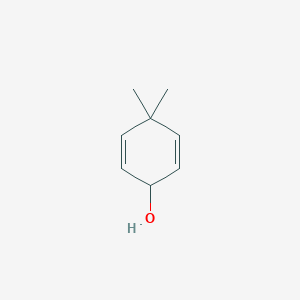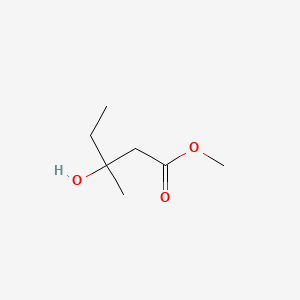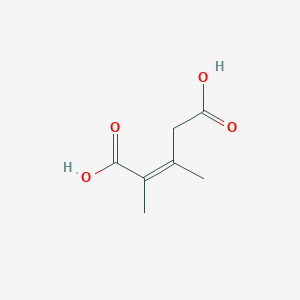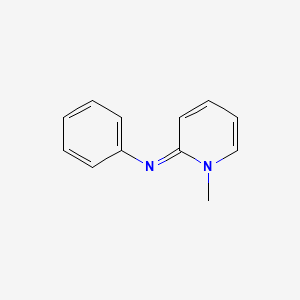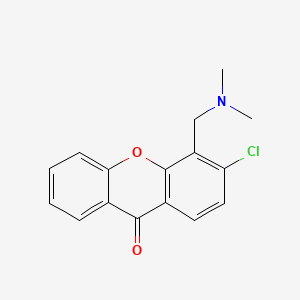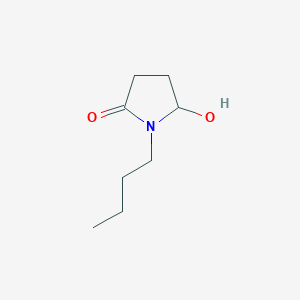
1-Butyl-5-hydroxypyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-5-hydroxypyrrolidin-2-one is a five-membered heterocyclic compound with a hydroxyl group at the 5-position and a butyl group at the 1-position. This compound belongs to the pyrrolidinone family, which is known for its versatile applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butyl-5-hydroxypyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-butyl-4-hydroxybutanamide under acidic conditions. Another method includes the reduction of 1-butyl-5-oxopyrrolidin-2-one using a reducing agent like sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butyl-5-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form 1-butyl-5-aminopyrrolidin-2-one.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 1-Butyl-5-oxopyrrolidin-2-one.
Reduction: 1-Butyl-5-aminopyrrolidin-2-one.
Substitution: Various substituted pyrrolidinones depending on the reagent used.
Applications De Recherche Scientifique
1-Butyl-5-hydroxypyrrolidin-2-one has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-butyl-5-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The butyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
1-Butylpyrrolidin-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Methyl-5-hydroxypyrrolidin-2-one: Has a methyl group instead of a butyl group, affecting its hydrophobic interactions.
1-Butyl-5-oxopyrrolidin-2-one: Contains a ketone group instead of a hydroxyl group, altering its chemical reactivity.
Uniqueness: 1-Butyl-5-hydroxypyrrolidin-2-one is unique due to the presence of both a hydroxyl group and a butyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
41194-01-8 |
|---|---|
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-butyl-5-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h7,10H,2-6H2,1H3 |
Clé InChI |
HJZNLZRMGSMHFM-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(CCC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
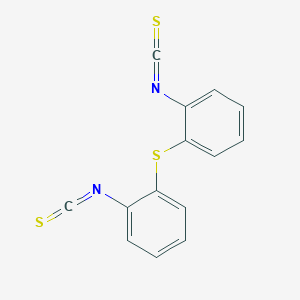

![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)


